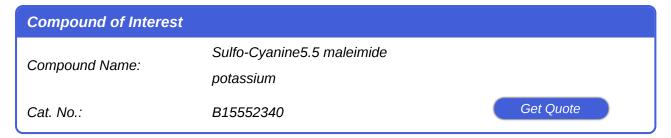


Sulfo-Cyanine5.5 Maleimide Potassium: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Sulfo-Cyanine5.5 maleimide potassium**, a near-infrared (NIR) fluorescent dye crucial for the specific labeling of biomolecules. This document details its chemical and physical properties, provides explicit experimental protocols for its use in bioconjugation, and illustrates the key chemical reactions and workflows involved.

Core Properties of Sulfo-Cyanine5.5 Maleimide

Sulfo-Cyanine5.5 maleimide is a water-soluble fluorescent probe belonging to the cyanine dye family. The presence of sulfonate groups enhances its hydrophilicity, making it particularly suitable for labeling sensitive proteins, nanoparticles, and other biopolymers in aqueous environments without the need for organic co-solvents[1][2][3]. The maleimide functional group confers high reactivity and specificity towards sulfhydryl (thiol) groups, which are predominantly found in the cysteine residues of proteins[4][5]. This specificity allows for targeted labeling under mild pH conditions[1][4].

Quantitative Data Summary

The following tables summarize the key quantitative properties of **Sulfo-Cyanine5.5 maleimide potassium**, compiled from various sources.



Table 1: Physicochemical Properties

Property	Value	References
Molecular Formula	C46H45K3N4O15S4	[2]
Molecular Weight	1139.43 g/mol	[2]
Appearance	Dark colored solid	[2][6]
Solubility	Good in water, DMSO, and DMF	[2][3][6]
Purity	>95% (by ¹H NMR and HPLC-MS)	[2]
Storage Conditions	Store at -20°C in the dark. Can be transported at room temperature for up to 3 weeks. Desiccate.	[3]

Table 2: Spectroscopic Properties

Property	Value	References
Excitation Maximum (λ_abs_)	~673-675 nm	[2][7]
Emission Maximum (λ_em_)	~691-694 nm	[2][7]
Molar Extinction Coefficient (ε)	~235,000 M ⁻¹ cm ⁻¹	[2]
Quantum Yield (Φ)	Not consistently reported	
Correction Factor (CF ₂₆₀)	0.09	[2]
Correction Factor (CF ₂₈₀)	0.11	[2]

Thiol-Maleimide Conjugation Chemistry

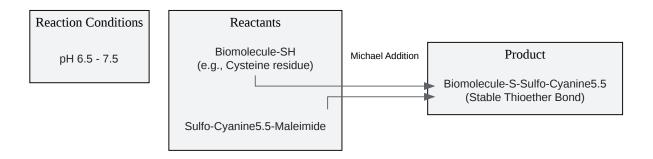
The conjugation of Sulfo-Cyanine5.5 maleimide to a biomolecule is achieved through a Michael addition reaction between the maleimide group and a thiol group[1][7]. This reaction is highly



efficient and selective for thiols within a specific pH range.

Reaction Mechanism and pH Dependence

The reaction is most effective in the pH range of 6.5 to 7.5[1][4]. Within this range, the thiol group is sufficiently nucleophilic to attack the double bond of the maleimide, while minimizing the competing reaction with primary amines (e.g., lysine residues)[4]. At pH values above 7.5, the reactivity of amines towards the maleimide increases, leading to a loss of selectivity[4]. Conversely, at pH values below 6.5, the protonation of the thiol group reduces its nucleophilicity, slowing down the reaction rate. The resulting thioether bond is stable[1].



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Figure 1: Thiol-Maleimide Conjugation Reaction.

Experimental Protocols

The following sections provide detailed methodologies for the labeling of proteins with Sulfo-Cyanine5.5 maleimide.

Materials and Reagents

- Sulfo-Cyanine5.5 maleimide potassium
- Protein or other thiol-containing biomolecule



- Conjugation Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5, degassed.
- Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
- Quenching Reagent (optional): 2-Mercaptoethanol or L-cysteine.
- Purification System: Size-exclusion chromatography (e.g., Sephadex G-25 column), dialysis, or HPLC.
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

Step-by-Step Protein Labeling Protocol

This protocol is a general guideline and may require optimization for specific proteins.

Step 1: Preparation of Protein Solution

- Dissolve the protein to be labeled in degassed conjugation buffer at a concentration of 1-10 mg/mL[8].
- If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature[8][9]. If using DTT, the excess DTT must be removed by dialysis or a desalting column before adding the maleimide dye[9].

Step 2: Preparation of Dye Stock Solution

 Prepare a 10 mM stock solution of Sulfo-Cyanine5.5 maleimide in anhydrous DMSO or DMF[9]. Briefly vortex to ensure complete dissolution. This solution should be prepared fresh before use.

Step 3: Conjugation Reaction

While gently stirring the protein solution, add the Sulfo-Cyanine5.5 maleimide stock solution.
A 10-20 fold molar excess of the dye over the protein is a common starting point, but the optimal ratio should be determined empirically[9][10].



 Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light[10].

Step 4: Quenching the Reaction (Optional)

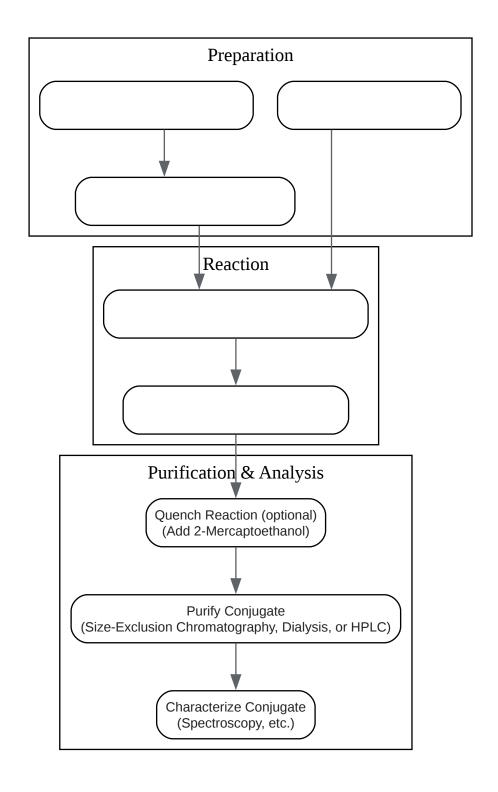
• To stop the labeling reaction, a quenching reagent such as 2-mercaptoethanol or L-cysteine can be added to react with any excess maleimide.

Step 5: Purification of the Conjugate

• Separate the labeled protein from the unreacted dye and other small molecules using size-exclusion chromatography, dialysis, or HPLC[6][11]. The choice of method will depend on the properties of the biomolecule and the desired purity of the final conjugate.

Experimental Workflow Diagram





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Figure 2: Experimental Workflow for Protein Labeling.

Applications in Research and Development



The high water solubility, near-infrared fluorescence, and specific reactivity of Sulfo-Cyanine5.5 maleimide make it a valuable tool in various applications:

- Fluorescence Microscopy and In Vivo Imaging: Its emission in the near-infrared spectrum minimizes autofluorescence from biological samples, enabling high-contrast imaging in cells, tissues, and whole organisms[12].
- Flow Cytometry: Labeled antibodies and other probes can be used for the detection and sorting of specific cell populations[5].
- Protein Labeling and Tracking: It is widely used to fluorescently tag proteins for studies of their localization, trafficking, and interactions within living systems[4][5].
- Drug Development: In the development of antibody-drug conjugates (ADCs), maleimide chemistry is a common method for attaching cytotoxic payloads to antibodies.

Conclusion

Sulfo-Cyanine5.5 maleimide potassium is a versatile and robust fluorescent probe for the targeted labeling of thiol-containing biomolecules. Its favorable spectroscopic properties and high water solubility make it an excellent choice for a wide range of applications in biological research and drug development. Adherence to optimized labeling and purification protocols is essential for achieving high-quality, specifically labeled conjugates for reliable downstream analysis.

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